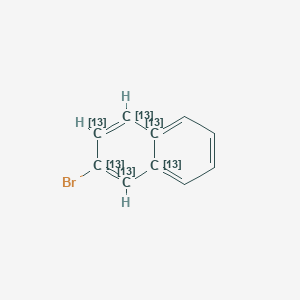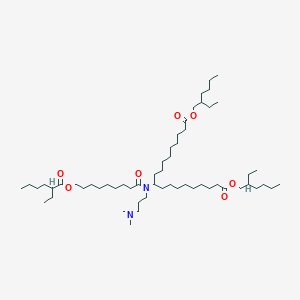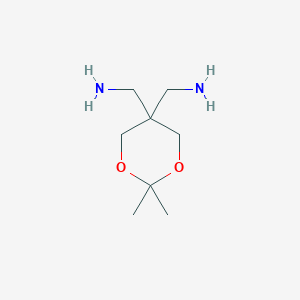![molecular formula C8H17NO4 B13353701 (3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol](/img/structure/B13353701.png)
(3S,4R)-4-[(2,2-dimethoxyethyl)amino]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydrofuran ring, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 2,2-dimethoxyethanol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions using common reagents such as protecting groups, nucleophiles, and deprotecting agents.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the amino group can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which can include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Aminotetrahydrofuran-3-ol: Similar structure but lacks the 2,2-dimethoxyethyl group.
(3S,4R)-4-((2-Methoxyethyl)amino)tetrahydrofuran-3-ol: Similar structure with a different substituent on the amino group.
Uniqueness
(3S,4R)-4-((2,2-Dimethoxyethyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the 2,2-dimethoxyethyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing molecules with specific desired activities.
Properties
Molecular Formula |
C8H17NO4 |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
(3S,4R)-4-(2,2-dimethoxyethylamino)oxolan-3-ol |
InChI |
InChI=1S/C8H17NO4/c1-11-8(12-2)3-9-6-4-13-5-7(6)10/h6-10H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
AAWPYQOUQLOLNL-RNFRBKRXSA-N |
Isomeric SMILES |
COC(CN[C@@H]1COC[C@H]1O)OC |
Canonical SMILES |
COC(CNC1COCC1O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353675.png)


![((1S,2R)-[1,1'-Bi(cyclopropan)]-2-yl)methanamine](/img/structure/B13353686.png)
![N-[(4-chlorophenyl)methyl]-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}(ethyl)amino)acetamide](/img/structure/B13353699.png)

